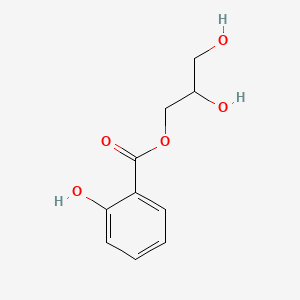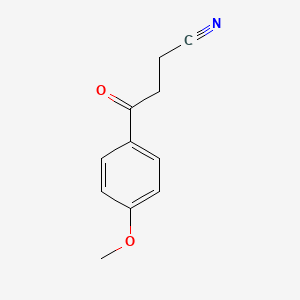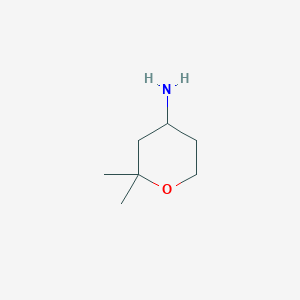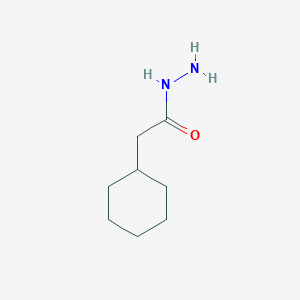
2,3-二羟丙基水杨酸酯
描述
2,3-Dihydroxypropyl salicylate, also known as glycerol salicylate, is a compound with the molecular formula C10H12O51. It has a molecular weight of 212.20 g/mol1. The IUPAC name for this compound is 2,3-dihydroxypropyl 2-hydroxybenzoate1.
Synthesis Analysis
The synthesis of 2,3-Dihydroxypropyl salicylate is not explicitly mentioned in the available resources. However, a related compound, salicylic acid, has been found in the bark and leaves of Salix clones, as identified through GC-MS analysis2.Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl salicylate includes a total of 27 bonds; 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 hydroxyl groups, 1 aromatic hydroxyl, and 1 primary3.
Chemical Reactions Analysis
Specific chemical reactions involving 2,3-Dihydroxypropyl salicylate are not detailed in the available resources. However, salicylic acid derivatives, which are related compounds, have been found to exhibit both antioxidant and pro-oxidant properties4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroxypropyl salicylate include a molecular weight of 212.20 g/mol, XLogP3 of 1.3, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 212.06847348 g/mol, Monoisotopic Mass of 212.06847348 g/mol, Topological Polar Surface Area of 87 Ų, Heavy Atom Count of 15, Formal Charge of 0, Complexity of 2061.科学研究应用
Phytochemical Profiling of Salix Clones
- Scientific Field : Plant Physiology
- Application Summary : Salix clones are studied for their phytochemical profiles, which include various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds . These compounds make Salix clones pharmaceutically important .
- Methods of Application : The phytochemical profiling of bark and leaves of Salix clones was performed with Gas Chromatography/Mass Spectrometry (GC-MS) analysis .
- Results : The analysis identified the presence of various important compounds such as 9,12,15-octadecatrienoic acid, 2,3-bis [(trimethylsilyl)oxy]propyl ester, ergosta-5,22-dien-3-ol, acetate, (3a-22E)-1-monolinoleoyl glycerol trimethylsilyl ether and ethyl iso-allocholate .
Topical Delivery of Salicylates
- Scientific Field : Drug Delivery and Translational Research
- Application Summary : Salicylic acid and methyl salicylate are widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications .
- Methods of Application : Both passive and active strategies, including emerging technologies, are employed to enhance skin permeation of these two salicylate compounds .
- Results : The investigations of topical delivery strategies for methyl salicylate are limited .
安全和危害
The safety and hazards of 2,3-Dihydroxypropyl salicylate are not explicitly mentioned in the available resources. However, it’s always important to handle chemicals with care and follow appropriate safety guidelines5.
未来方向
The future directions for 2,3-Dihydroxypropyl salicylate are not explicitly mentioned in the available resources. However, salicylates, including salicylic acid and its derivatives, continue to be of interest in various fields, including medicine and pharmacology4.
属性
IUPAC Name |
2,3-dihydroxypropyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSIPREEZAEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036339 | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl salicylate | |
CAS RN |
6170-45-2 | |
| Record name | Glycosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)


![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B1350798.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)



![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)